2,4,6-trichlorophenyl N-phenylcarbamate
Description
Properties
CAS No. |
78103-50-1 |
|---|---|
Molecular Formula |
C13H8Cl3NO2 |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
(2,4,6-trichlorophenyl) N-phenylcarbamate |
InChI |
InChI=1S/C13H8Cl3NO2/c14-8-6-10(15)12(11(16)7-8)19-13(18)17-9-4-2-1-3-5-9/h1-7H,(H,17,18) |
InChI Key |
MHTUWWRVXGIDIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method leverages the reactivity of N-substituted trichloroacetamides (NTCAs) with alcohols under basic conditions. For 2,4,6-trichlorophenyl N-phenylcarbamate, N-phenyl trichloroacetamide (NTCA) reacts with 2,4,6-trichlorophenol in the presence of a strong base such as 1,8-diazabicycloundec-7-ene (DBU). The base deprotonates the phenol, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the NTCA. The reaction proceeds via a nucleophilic acyl substitution mechanism, releasing trichloroacetate and forming the carbamate bond.
-
Molar Ratio : 1:1.1 (NTCA : 2,4,6-trichlorophenol)
-
Base : DBU (1.0 equivalent)
-
Solvent : Acetonitrile or toluene
-
Temperature : 80°C
-
Time : 67 hours
-
Yield : 70–88% (depending on substituents)
Key Advantages and Limitations
Experimental Optimization
-
Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates by stabilizing transition states.
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Base Screening : DBU outperforms weaker bases (e.g., triethylamine) due to its strong deprotonation capability.
Activated Carbonate Method Using p-Nitrophenyl Chloroformate
Two-Step Synthesis via Mixed Carbonates
This approach employs p-nitrophenyl chloroformate (PNPCOCl) as an activating agent. The protocol involves:
-
Formation of Activated Carbonate :
PNPCOCl reacts with 2,4,6-trichlorophenol to generate a reactive carbonate intermediate. -
Amine Displacement :
The intermediate undergoes nucleophilic attack by aniline, yielding the target carbamate and releasing p-nitrophenol as a byproduct.
-
Carbonate Formation :
-
Molar Ratio : 1:1 (PNPCOCl : 2,4,6-trichlorophenol)
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Base : Triethylamine (1.2 equivalents)
-
Solvent : Dichloromethane
-
Temperature : 0°C to room temperature
-
Time : 2 hours
-
-
Carbamate Formation :
-
Amine : Aniline (1.1 equivalents)
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Solvent : Dichloromethane
-
Temperature : Room temperature
-
Time : 12 hours
-
Overall Yield : 65–75%
-
Critical Analysis
-
Advantages :
-
Limitations :
-
Requires handling moisture-sensitive reagents.
-
Two-step process increases complexity.
-
Comparative Evaluation of Methods
Emerging Methods and Innovations
Palladium-Catalyzed Carbonylation
Recent advances utilize 2,4,6-trichlorophenyl formate as a CO surrogate in Pd-catalyzed reactions. While primarily used for aryl esters, this method shows potential for carbamate synthesis by substituting phenols with amines. Preliminary studies indicate moderate yields (50–60%) under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorophenyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2,4,6-Trichlorophenyl N-phenylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-trichlorophenyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Spectral Comparisons
The electronic and steric effects of substituents on aromatic carbamates can be analyzed via NMR and IR spectroscopy. highlights that N-(2,4,6-trichlorophenyl)-substituted acetamides exhibit predictable chemical shifts in $^{1}\text{H}$ and $^{13}\text{C}$ NMR due to the additive effects of chlorine substituents. For instance:
- N-(2,4,6-Trichlorophenyl)acetamide shows distinct deshielding of aromatic protons compared to methyl-substituted analogs (e.g., N-(2,4,6-trimethylphenyl)acetamide) due to the electron-withdrawing nature of chlorine .
- Similar principles apply to 2,4,6-trichlorophenyl N-phenylcarbamate , where chlorine atoms likely reduce electron density on the aromatic ring, altering reactivity and binding interactions.
Metabolic Stability and Degradation Pathways
- Banamite (N-(2,4,6-trichlorophenyl) benzenecarbohydrazonoyl chloride): Metabolized by spider mites into benzaldehyde hydrazone and benzoic hydrazide, with minor metabolites including 2,4,6-trichloroaniline. This suggests that the trichlorophenyl group resists rapid degradation, contributing to environmental persistence .
- Trimethacarb (2,3,5-trimethylphenyl methylcarbamate) : A methyl-substituted carbamate with faster degradation due to reduced steric hindrance and lower halogen content .
Research Findings and Implications
- Spectral Predictability : The additive effects of substituents in chlorinated carbamates allow reliable NMR predictions, aiding in structural characterization .
- Metabolic Pathways : Trichlorophenyl groups slow degradation, making such compounds effective but environmentally persistent. Fluorinated analogs may offer alternatives with tunable degradation profiles .
- Toxicity Considerations : Chlorinated carbamates may generate toxic metabolites like 2,4,6-trichloroaniline, necessitating rigorous environmental monitoring .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2,4,6-trichlorophenyl N-phenylcarbamate, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves a multi-step process starting with the reaction of 2,4,6-trichlorophenol with phenyl isocyanate under anhydrous conditions. Key steps include:
- Intermediate formation : Activation of the phenolic hydroxyl group using a base (e.g., triethylamine) to facilitate nucleophilic attack on the isocyanate .
- Purification : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and isolating the pure product .
- Optimization : Parameters such as temperature (40–60°C), solvent polarity (e.g., dichloromethane or THF), and catalyst choice (e.g., Lewis acids) significantly impact yield. Design of experiments (DoE) can systematically evaluate these variables .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : A combination of techniques is recommended:
- NMR spectroscopy : H and C NMR confirm structural integrity, with aromatic proton shifts in the range of δ 7.2–7.8 ppm and carbonyl carbons at ~165 ppm .
- FT-IR : Peaks at ~1720 cm (C=O stretch) and ~3300 cm (N-H stretch) validate carbamate formation .
- HOMO-LUMO analysis : Computational methods (e.g., DFT) predict electronic transitions, with HOMO localized on the trichlorophenyl group and LUMO on the carbamate moiety, aiding in understanding reactivity .
Q. How can researchers assess the biological activity of this compound in antimicrobial studies?
- Answer : Standard protocols include:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution .
- Enzyme inhibition studies : Acetylcholinesterase (AChE) assays to evaluate neurotoxic potential via Ellman’s method, measuring thiocholine production at 412 nm .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity across studies be resolved?
- Answer : Discrepancies often arise from variations in assay conditions or structural analogs. Strategies include:
- Comparative assays : Replicate studies under standardized conditions (e.g., pH, temperature, solvent) .
- Structure-activity relationship (SAR) analysis : Synthesize derivatives (e.g., varying substituents on the phenyl ring) to isolate bioactive moieties .
- Computational docking : Molecular dynamics simulations predict binding affinities to biological targets (e.g., AChE active sites) .
Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?
- Answer : Advanced methods include:
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps to identify reactive sites .
- Molecular docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., AChE) using crystal structures (PDB ID: 1ACJ) to assess inhibition mechanisms .
- Vibronic coupling constants (VCCs) : Predict non-radiative decay rates in photostability studies, validated against experimental and values .
Q. What strategies improve the compound’s stability during storage and experimental use?
- Answer : Stability is influenced by environmental factors:
- Accelerated degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity, with degradation monitored via HPLC .
- pH-dependent stability : Buffered solutions (pH 3–9) reveal hydrolysis rates; carbamates are typically stable in neutral conditions but degrade under acidic/basic extremes .
- Lyophilization : Freeze-drying enhances long-term storage stability compared to solvent-based storage .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Answer : Key considerations include:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)/Xantphos) improve coupling efficiency in multi-step syntheses .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification to remove traces .
- Flow chemistry : Continuous reactors reduce side reactions and improve scalability compared to batch methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
